Cadabicilone
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Overview
Description
Artepaulin is a sesquiterpene lactone compound isolated from the plant Artemisia pauciflora Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Artepaulin can be synthesized through a series of chemical reactions starting from naturally occurring precursors found in Artemisia pauciflora. The synthetic route typically involves the following steps:
Extraction: The plant material is subjected to solvent extraction to obtain crude extracts containing sesquiterpene lactones.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and thin-layer chromatography to isolate artepaulin.
Structural Elucidation: The isolated compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure.
Industrial Production Methods
Industrial production of artepaulin involves large-scale extraction and purification processes. The plant material is harvested and processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. Optimization of extraction solvents and conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Artepaulin undergoes various chemical reactions, including:
Oxidation: Artepaulin can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert artepaulin into more reduced forms using reagents such as sodium borohydride.
Substitution: Artepaulin can participate in substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: Artepaulin serves as a valuable compound for studying sesquiterpene lactone chemistry and developing new synthetic methodologies.
Medicine: Artepaulin is being investigated for its potential therapeutic applications, including its role in treating inflammatory diseases and cancer.
Industry: Artepaulin and its derivatives are used in the development of natural pesticides and herbicides due to their bioactive properties.
Mechanism of Action
The mechanism of action of artepaulin involves its interaction with various molecular targets and pathways:
Molecular Targets: Artepaulin targets key enzymes and proteins involved in inflammatory and cancer pathways. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Pathways Involved: Artepaulin modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to the suppression of inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Artepaulin is compared with other sesquiterpene lactones to highlight its uniqueness:
Similar Compounds: Other sesquiterpene lactones include artemisinin, parthenolide, and helenalin.
Uniqueness: Artepaulin’s unique chemical structure, particularly its specific lactone ring configuration, distinguishes it from other sesquiterpene lactones.
Conclusion
Artepaulin is a sesquiterpene lactone with significant potential in various scientific and industrial fields. Its unique chemical structure and diverse biological activities make it a valuable compound for research and development. Ongoing studies continue to explore its full potential and applications.
Properties
CAS No. |
14804-47-8 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
BXRGGUXPWTWACZ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
melting_point |
118 - 120 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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